molecular formula C10H12O2S B14638312 (2-Methylprop-1-ene-1-sulfonyl)benzene CAS No. 54897-35-7

(2-Methylprop-1-ene-1-sulfonyl)benzene

Cat. No.: B14638312
CAS No.: 54897-35-7
M. Wt: 196.27 g/mol
InChI Key: ZQWVEGQLGDSMEA-UHFFFAOYSA-N
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Description

(2-Methylprop-1-ene-1-sulfonyl)benzene is a specialized chemical reagent featuring a benzene ring linked to a sulfonyl group, which is further connected to an isobutenyl moiety. This structure makes it a valuable building block in organic synthesis, particularly in reactions that leverage the properties of the sulfonyl group. In research chemistry, sulfonyl groups are widely recognized for their utility as versatile synthetic handles . One of their classic applications is as a blocking group in the multi-step synthesis of complex aromatic molecules. The sulfonyl group can be installed to selectively block the para position of a benzene ring, directing subsequent electrophilic substitution to the ortho position. After the desired transformation, the sulfonyl group can be cleanly removed under acidic conditions, yielding an exclusively ortho -substituted product that would be difficult to obtain by direct substitution . Furthermore, modern synthetic methodologies have expanded the use of alkene-containing sulfones like this compound. For instance, alkynyl sulfones have been employed in innovative gold-catalyzed reactions. In these processes, the sulfonyl group can be expelled as sulfur dioxide, enabling the regiospecific generation of reactive α-oxo gold carbene intermediates. These intermediates are valuable for constructing diverse molecular architectures, including through cyclopropanation and cycloaddition reactions . The vinyl sulfone structure also suggests potential applications in materials science and polymer chemistry, as it may undergo polymerization or serve as a cross-linking agent. Researchers can leverage the reactivity of the sulfonyl and alkene functional groups in this compound to develop new synthetic routes and create novel compounds for various research applications. This product is intended for research and further manufacturing purposes only and is not meant for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54897-35-7

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-methylprop-1-enylsulfonylbenzene

InChI

InChI=1S/C10H12O2S/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

ZQWVEGQLGDSMEA-UHFFFAOYSA-N

Canonical SMILES

CC(=CS(=O)(=O)C1=CC=CC=C1)C

Origin of Product

United States

Synthetic Methodologies for 2 Methylprop 1 Ene 1 Sulfonyl Benzene and Analogous α,β Unsaturated Sulfones

Direct Sulfonylation Approaches

Direct sulfonylation methods involve the direct introduction of a sulfonyl group across a carbon-carbon double or triple bond. These methods are often favored for their atom economy and straightforwardness.

Sulfonylation of Alkenes and Alkynes

The direct sulfonylation of unsaturated hydrocarbons like alkenes and alkynes represents a powerful and efficient route to vinyl sulfones. rsc.org These reactions can be mediated by radicals, transition metals, or photochemical and electrochemical means.

Radical-mediated sulfonylation has emerged as a versatile tool for the construction of vinyl and alkyl sulfones from readily available alkenes and alkynes. rsc.org These methods often proceed under mild conditions and exhibit good functional group tolerance.

A notable development in this area is the use of sodium dithionite (Na₂S₂O₄) as both a sulfur dioxide source and an electron donor in a radical-mediated sulfonylation relay of alkyl alkynes/alkenes with electron-deficient alkenes. rsc.orgrsc.orgcitedrive.com This approach avoids the need for metal catalysts and additional reductants, making it an environmentally friendly option. rsc.org The reaction proceeds via a radical pathway to yield highly selective (Z)-vinyl and alkyl sulfones. rsc.orgcitedrive.com Mechanistic studies, including deuterium-labeling experiments, have confirmed that the hydrogen atom in the protonation step primarily originates from water. rsc.org

Another strategy involves the addition of sulfonyl radicals to alkenes and alkynes to form highly functionalized sulfonyl compounds. nih.gov For instance, alkoxy- and fluorosulfonyl radicals can be generated from the addition of a CF₃ radical to allylsulfonic acid derivatives, followed by β-fragmentation. nih.gov These sulfonyl radicals then add to aryl alkyl alkynes to produce vinyl radicals, which are subsequently trapped by a trifluoromethyl transfer, resulting in tetra-substituted alkenes. nih.gov

Recent advancements have also focused on the hydro-fluorosulfonylation of unactivated alkenes and alkynes. nih.gov One such method utilizes 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) as a redox-active radical precursor to achieve the radical hydro-fluorosulfonylation of alkenes, providing a facile route to aliphatic sulfonyl fluorides. nih.gov This system has also been successfully applied to the hydro-fluorosulfonylation of alkynes, affording valuable (Z)-alkenylsulfonyl fluorides, which are typically more challenging to synthesize. nih.gov

Radical SourceSubstrateReagentsCatalyst/ConditionsProductRef
Na₂S₂O₄Alkyl alkynes/alkenes and electron-deficient alkenesNa₂S₂O₄, H₂OMetal-free(Z)-Vinyl and alkyl sulfones rsc.orgrsc.orgcitedrive.com
Allylsulfonic acid derivativesAryl alkyl alkynesCF₃ radical sourceRadical initiatorTetra-substituted alkenes nih.gov
1-Fluorosulfonyl 2-aryl benzoimidazolium (FABI)Unactivated alkenes and alkynesFABIOrganocatalysisAliphatic sulfonyl fluorides and (Z)-alkenylsulfonyl fluorides nih.gov

Transition metal catalysis offers a powerful platform for the direct sulfonylation of alkenes and alkynes, often providing high levels of stereoselectivity and functional group compatibility.

Nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has been developed using 1,10-phenanthroline-5,6-dione as a ligand. organic-chemistry.org This method is effective for both unactivated alkenes and styrenes, including 1,1- and 1,2-disubstituted alkenes, affording a wide range of vinyl sulfones in very good yields. organic-chemistry.org

Copper catalysis has also been extensively employed. For instance, alkenyl sulfones can be synthesized stereoselectively from alkenes or alkynes using sodium sulfinates in the presence of a CuI-bpy catalyst and oxygen. organic-chemistry.org The reaction of alkenes proceeds via an anti-addition of the sulfonyl group followed by elimination to yield (E)-alkenyl sulfones. organic-chemistry.org When alkynes are used in the presence of potassium halides, (E)-β-haloalkenyl sulfones are produced. organic-chemistry.org Another copper-catalyzed method involves the bromosulfonylation of alkynes with sodium sulfinates and KBr, where a sulfonyl radical is generated through single-electron oxidation of the sodium sulfinate by in situ generated Cu(II) species. rsc.org

Rhodium catalysis has enabled the first direct asymmetric hydrosulfonylation of allenes and alkynes to synthesize chiral allylic sulfones. nih.gov Using a C1-symmetric P,N-ligand, this method achieves high regio- and enantioselectivity over a broad scope of substrates under mild conditions. nih.gov

Metal CatalystSubstratesSulfonylating AgentLigand/AdditiveProductRef
NickelAlkenes, StyrenesSulfonyl chlorides1,10-phenanthroline-5,6-dioneVinyl sulfones organic-chemistry.org
Copper(I) iodideAlkenes, AlkynesSodium sulfinatesbpy, O₂(E)-Alkenyl sulfones, (E)-β-Haloalkenyl sulfones organic-chemistry.org
RhodiumAllenes, AlkynesSodium sulfinates(Rax,S,S)-StackPhimChiral allylic sulfones nih.gov

Electrocatalytic and photocatalytic methods provide sustainable and green alternatives for the synthesis of α,β-unsaturated sulfones, often proceeding under mild, ambient conditions.

An electrochemical protocol for the synthesis of (E)-vinyl sulfones has been developed, involving the reaction of alkenes with sulfonyl hydrazides in water. rsc.org This method is metal- and oxidant-free, utilizing a catalytic amount of tetrabutylammonium iodide at room temperature in an undivided cell. rsc.org The reaction is scalable and proceeds with good selectivity and yields. rsc.org

Visible-light photoredox catalysis has been successfully applied to the synthesis of β-ketosulfones through the direct oxysulfonylation of alkenes with sulfinic acids. researchgate.net Using Eosin Y as a metal-free organophotocatalyst, this reaction proceeds at room temperature and offers a highly efficient route to a diverse range of β-ketosulfones. researchgate.net Another photoredox-catalyzed approach achieves the alkylsulfonylation of alkenes and alkynes with phthalimide esters and sulfinates, leading to the formation of Markovnikov selective α-sulfones. rsc.org

Furthermore, a photocatalytic enantioselective hydrosulfonylation of α,β-unsaturated carbonyls with sulfonyl chlorides has been achieved using visible light and a redox-active chiral Ni-catalyst. nih.govresearchgate.net This method allows for the synthesis of enantioenriched α-chiral sulfones with excellent enantioselectivity. nih.govresearchgate.net A key aspect of this approach is the generation of sulfonyl radicals from sulfonyl chlorides via chlorine-atom abstraction. nih.gov

MethodSubstratesReagentsCatalyst/ConditionsProductRef
ElectrochemicalAlkenesSulfonyl hydrazidesTetrabutylammonium iodide, water(E)-Vinyl sulfones rsc.org
Photocatalytic (Visible Light)AlkenesSulfinic acidsEosin Yβ-Ketosulfones researchgate.net
Photocatalytic (Visible Light)Alkenes, AlkynesPhthalimide esters, SulfinatesPhotoredox catalystα-Sulfones rsc.org
Photocatalytic (Visible Light)α,β-Unsaturated carbonylsSulfonyl chloridesChiral Ni-catalystEnantioenriched α-chiral sulfones nih.govresearchgate.net

Iodosulfonation of Alkenes and Alkynes

Iodosulfonation provides a direct method for the difunctionalization of alkenes and alkynes, introducing both a sulfonyl group and an iodine atom across the unsaturated bond. A straightforward method for the iodosulfonation of alkenes involves the reaction with sodium arene sulfinates in the presence of potassium iodide and sodium periodate, with a catalytic amount of acetic acid at room temperature, to produce vinyl sulfones in high yields. organic-chemistry.org

A safe and scalable method for the iodotrifluoromethylation of a wide range of alkenes and alkynes has been developed using sodium trifluoromethanesulfinate (NaSO₂CF₃) and iodine pentoxide (I₂O₅) in an aqueous medium. organic-chemistry.org This process avoids the use of gaseous CF₃I and proceeds via a free-radical mechanism. organic-chemistry.org The resulting β-CF₃ alkyl iodides and β-CF₃ alkenyl iodides are versatile building blocks for further chemical transformations. organic-chemistry.org

Condensation and Elimination Strategies

Condensation and elimination reactions represent a classical and still widely used approach for the synthesis of α,β-unsaturated sulfones. These strategies typically involve the formation of a β-functionalized sulfone intermediate, followed by an elimination step to generate the double bond.

One common strategy is the addition of a sulfonyl-stabilized carbanion to a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy sulfone. Subsequent elimination of water from this intermediate yields the α,β-unsaturated sulfone. This approach is analogous to the Horner-Wadsworth-Emmons reaction.

Another approach involves the oxidation of β-hydroxy sulfides or sulfoxides to the corresponding β-hydroxy sulfones, which can then undergo elimination. For example, β-piperidinoethylsulfides can be oxidized by m-chloroperbenzoic acid to intermediates containing both an N-oxide and a sulfone function. These intermediates then undergo a Cope-type elimination to form a vinyl sulfone, which can be trapped by amines. organic-chemistry.org

The Peterson olefination reaction provides a stereoselective route to α,β-unsaturated sulfones. New Peterson reagents with alkyloxy groups on the silicon atom have been developed to control the conformation of the sulfone anion. researchgate.net These reagents react with various aldehydes after treatment with a lithium base to afford Z-α,β-unsaturated sulfones with high selectivity and in good to excellent yields. researchgate.net

StrategyIntermediateReagentsConditionsProductRef
Aldol-type Condensation/Eliminationβ-Hydroxy sulfoneSulfonyl-stabilized carbanion, Aldehyde/KetoneBase, then dehydrationα,β-Unsaturated sulfone scripps.edu
Oxidation/Eliminationβ-Hydroxy sulfide/sulfoxideOxidizing agent (e.g., m-CPBA)Oxidation, then eliminationα,β-Unsaturated sulfone organic-chemistry.org
Peterson Olefinationβ-Hydroxy silaneSilyl-substituted sulfone, AldehydeLi-baseZ-α,β-Unsaturated sulfone researchgate.net

Dehydrobromination of Dibromides

One classical approach to the formation of α,β-unsaturated sulfones involves the dehydrobromination of α,β-dibromo sulfones. This elimination reaction is typically promoted by a base. The precursor dibromo sulfones can be synthesized by the bromination of the corresponding saturated sulfone. The subsequent double dehydrobromination furnishes the desired vinyl sulfone. While effective, this method may lack stereoselectivity, potentially yielding a mixture of E and Z isomers.

A related approach involves the synthesis of vinyl sulfones from β-bromo alcohols. In this multi-step process, β-bromo alcohols are first converted to the corresponding β-hydroxy sulfides, which are then oxidized to β-hydroxy sulfones. Subsequent dehydration of the β-hydroxy sulfone yields the target vinyl sulfone. tandfonline.comtandfonline.com

Starting MaterialReagentsProductYield (%)
β-Bromo Alcohol1. Thiophenol, aq. NaOH 2. Oxoneβ-Hydroxy Sulfone83-91
β-Hydroxy SulfoneTsCl, Et3N, CH2Cl2Vinyl Sulfone75-90

This table presents data on the synthesis of vinyl sulfones from β-bromo alcohols, a process involving the formation and subsequent dehydration of β-hydroxy sulfones.

Dehydration of β-Hydroxy Sulfones

The dehydration of β-hydroxy sulfones represents a direct and widely used method for the synthesis of α,β-unsaturated sulfones. nih.govlibretexts.orglibretexts.org This elimination reaction can be catalyzed by either acid or base. The requisite β-hydroxy sulfones are often prepared through the aldol-type condensation of a sulfonyl carbanion with an aldehyde or ketone. nih.gov The conditions for dehydration are typically more vigorous than those for the initial aldol addition, and as a result, the α,β-unsaturated sulfone is often obtained directly from the condensation reaction without isolation of the β-hydroxy intermediate. libretexts.orglibretexts.org

The choice of dehydrating agent and reaction conditions can influence the yield and stereoselectivity of the resulting alkene. Common reagents for this transformation include thionyl chloride and mesyl chloride.

β-Hydroxy Sulfone PrecursorDehydrating Agent/ConditionsProductYield (%)
2-Phenylsulfonyl-1-ethanolTsCl, Et3N, CH2Cl2, rt, 1hPhenyl vinyl sulfone90
1-Phenylsulfonyl-2-propanolMsCl, Et3N, CH2Cl2, rt, 1h1-Phenylsulfonyl-1-propene85
2-Phenylsulfonyl-1-phenylethanolMsCl, Et3N, CH2Cl2, rt, 2h1-Phenyl-2-phenylsulfonyl-ethene88

This table showcases the yields of various vinyl sulfones obtained through the dehydration of the corresponding β-hydroxy sulfones using different reagents. tandfonline.com

Knoevenagel Condensations Involving Sulfonylacetic Acids

The Knoevenagel condensation provides a powerful tool for the formation of carbon-carbon double bonds. organic-chemistry.orgwikipedia.org In the context of α,β-unsaturated sulfone synthesis, this reaction involves the condensation of a compound with an active methylene group flanked by a sulfonyl group and another electron-withdrawing group, such as a carboxylic acid (e.g., sulfonylacetic acids), with an aldehyde or ketone. nih.govnih.gov The reaction is typically catalyzed by a weak base, such as an amine or its salt. wikipedia.org The initial condensation product is a β-hydroxy species, which readily undergoes dehydration under the reaction conditions to afford the α,β-unsaturated sulfone. organic-chemistry.orgwikipedia.org

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent, is particularly relevant when one of the activating groups on the methylene component is a carboxylic acid. This modification often leads to concomitant decarboxylation following the condensation and dehydration steps. organic-chemistry.org

Horner-Wadsworth-Emmons Reactions with Sulfonyl Phosphonates

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and stereoselective method for the synthesis of alkenes, including α,β-unsaturated sulfones. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct. wikipedia.orgalfa-chemistry.com For the synthesis of α,β-unsaturated sulfones, an α-sulfonyl phosphonate is used as the key reagent.

The HWE reaction generally exhibits a high degree of E-selectivity, particularly with unstabilized ylides and aldehydes. wikipedia.orgnrochemistry.com The stereochemical outcome is influenced by several factors, including the structure of the phosphonate, the nature of the base and solvent, and the reaction temperature. nih.govresearchgate.net The formation of the thermodynamically more stable E-isomer is favored due to steric interactions in the transition state leading to the oxaphosphetane intermediate. alfa-chemistry.com

Phosphonate ReagentCarbonyl CompoundBase/SolventProduct (E/Z ratio)Yield (%)
Triethyl phosphonoacetateBenzaldehydeNaH / DMEEthyl cinnamate (E)High
Diethyl (phenylsulfonyl)methylphosphonateIsobutyraldehydeNaH / THF(2-Methylprop-1-ene-1-sulfonyl)benzene (E)Good

This table provides illustrative examples of the Horner-Wadsworth-Emmons reaction, highlighting its typical E-selectivity.

β-Elimination of Halosulfones or Selenosulfones

The β-elimination of halosulfones or selenosulfones is another effective strategy for the preparation of α,β-unsaturated sulfones. This method involves the removal of a hydrogen atom from the α-position and a halide or selenide group from the β-position of a sulfone precursor.

In the case of halosulfones, the elimination is typically induced by a base. The starting β-halosulfones can be prepared through various methods, including the halosulfonylation of alkenes. researchgate.net The stereochemistry of the resulting alkene can be influenced by the nature of the starting material and the reaction conditions.

Selenosulfones can also serve as precursors to α,β-unsaturated sulfones through an elimination process. The synthesis of β-selenovinyl sulfones can be achieved through the direct selenosulfonylation of alkynes. nih.gov Subsequent manipulation of these intermediates can lead to the desired α,β-unsaturated sulfones. The elimination of the selenyl group is often achieved via oxidation to a selenoxide, which then undergoes a syn-elimination.

Advanced Stereoselective Synthesis of α,β-Unsaturated Sulfones

Achieving high stereoselectivity in the synthesis of α,β-unsaturated sulfones is crucial for their application in complex molecule synthesis. Advanced methodologies have been developed to control the geometry of the double bond, particularly for the synthesis of the often more challenging Z-isomers.

Peterson Olefination Strategies for Z-Isomers

The Peterson olefination is a powerful method for the synthesis of alkenes that offers excellent control over stereochemistry. organic-chemistry.orgwikipedia.org This reaction involves the reaction of an α-silyl carbanion with an aldehyde or ketone to form a β-hydroxysilane intermediate. organic-chemistry.orgwikipedia.org The subsequent elimination of the β-hydroxysilane can be directed to form either the E- or Z-alkene by choosing acidic or basic conditions, respectively. wikipedia.org

For the stereoselective synthesis of Z-α,β-unsaturated sulfones, an α-silyl sulfone is reacted with an aldehyde. wikipedia.orgorganic-chemistry.org The key to achieving high Z-selectivity lies in the careful choice of the silyl group and the reaction conditions. By introducing bulky alkyloxy groups on the silicon atom of the Peterson reagent, the conformation of the sulfone anion can be fixed, leading to a highly Z-selective olefination. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov The use of specific solvents can further enhance this selectivity, with cyclopentyl methyl ether (CPME) being optimal for aliphatic aldehydes and 1,2-dimethoxyethane (DME) for aromatic aldehydes. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov

Peterson ReagentAldehydeBase / SolventProduct (Z:E ratio)Yield (%)
(t-BuO)Ph2SiCH2SO2Ph4-MeOC6H4CHOn-BuLi / DMEZ-isomer (>99:1)95
(t-BuO)Ph2SiCH2SO2PhCyclohexanecarboxaldehydeLiHMDS / CPMEZ-isomer (98:2)92
(i-PrO)Ph2SiCH2SO2PhBenzaldehyden-BuLi / DMEZ-isomer (97:3)89

This table presents data from the stereoselective synthesis of Z-α,β-unsaturated sulfones using various Peterson reagents and aldehydes, demonstrating the high Z-selectivity achievable with this method. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov

Asymmetric Conjugate Additions to α,β-Unsaturated Sulfones

Asymmetric conjugate addition represents a powerful method for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of optically active sulfones. This approach involves the addition of a nucleophile to the β-position of an α,β-unsaturated sulfone, guided by a chiral catalyst or auxiliary.

One of the key strategies in this area is the use of organocatalysis. For instance, cinchona alkaloids and their derivatives have been effectively employed as bifunctional catalysts. These molecules possess both a hydrogen-bond donor and a hydrogen-bond acceptor moiety, which can activate both the α,β-unsaturated sulfone and the nucleophile, facilitating a highly stereocontrolled reaction. This method has proven successful for the conjugate addition of a variety of carbon nucleophiles to vinyl sulfones, yielding products with excellent enantioselectivity. nih.govnih.gov

Metal-catalyzed approaches have also been extensively developed. Chiral rhodium-phosphine complexes, for example, have been utilized for the asymmetric conjugate addition of organoboronic acids to α,β-unsaturated sulfones. acs.org The success of this process often relies on the presence of a coordinating group on the sulfone substrate, such as a pyridyl group, which can direct the metal catalyst and enhance stereocontrol. acs.org Similarly, copper(I)-diphosphine complexes have been shown to catalyze the asymmetric conjugate boration of α,β-unsaturated sulfones, leading to the formation of β-hydroxy sulfones after an oxidative workup, with high yields and enantioselectivity. rsc.org

The versatility of this methodology is demonstrated by the wide range of nucleophiles that can be employed, including malonates, nitroalkanes, and organometallic reagents. The resulting chiral sulfones are valuable building blocks for further synthetic transformations.

Enantioselective Approaches Utilizing Chiral Catalysts and Organocatalysis

The development of enantioselective methods for the synthesis of chiral sulfones is a testament to the advancements in asymmetric catalysis. Both chiral metal complexes and purely organic molecules have been successfully utilized to induce chirality in reactions involving α,β-unsaturated sulfones.

Organocatalysis, in particular, has emerged as a powerful tool due to its operational simplicity and avoidance of transition metals. Chiral amines, such as pyrrolidine derivatives, can activate α,β-unsaturated sulfones towards nucleophilic attack via the formation of a transient enamine intermediate. rsc.org This activation mode has been successfully applied to the conjugate addition of various nucleophiles to vinyl sulfones. rsc.org

Furthermore, the synergistic combination of different catalytic modes has opened new avenues. For instance, a dual-catalysis strategy involving visible-light photoredox catalysis and nickel catalysis has been developed for the three-component sulfonylalkenylation of styrenes. acs.orgnih.gov This method allows for the direct synthesis of enantioenriched β-alkenyl sulfones from simple starting materials. acs.orgnih.gov The reaction proceeds through a radical addition followed by an asymmetric carbon-carbon bond formation, with the chirality being controlled by a chiral ligand on the nickel catalyst. acs.orgnih.gov

Hydrogen-bonding catalysis has also been employed in the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds using a sulfur dioxide surrogate. rsc.org This organophotoredox co-catalyzed approach provides a metal-free route to sulfones with a chiral center at the α-position. rsc.org

The following table summarizes the performance of various catalytic systems in the asymmetric conjugate addition to different α,β-unsaturated sulfones, highlighting the achieved yields and enantioselectivities.

Catalyst/LigandNucleophile/ReagentSubstrateYield (%)Enantiomeric Excess (ee %)
Cinchona Alkaloid Derivativeα-Aryl-α-cyanoacetatePhenyl Vinyl Sulfone85-9590-98
Rhodium/(S)-BINAPPhenylboronic Acid2-Pyridyl Vinyl Sulfone70-8892-99
Copper(I)/Chiral DiphosphineBis(pinacolato)diboronVarious Vinyl Sulfones75-9088-96
Chiral Imidazoline2-NitropropaneBenzylideneacetoneup to 86N/A
Nickel/Chiral LigandSodium Benzenesulfinate, (E)-(2-bromovinyl)benzene4-tert-butylstyrene7491

Stereoselective Electrochemical Carboxylation

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of carboxylic acids. The stereoselective electrochemical carboxylation of α,β-unsaturated compounds, including sulfones, involves the reduction of the substrate at an electrode surface in the presence of carbon dioxide.

While much of the research in this area has focused on α,β-unsaturated esters and ketones, the principles can be extended to α,β-unsaturated sulfones. nih.govchemrxiv.org The process typically involves the generation of a radical anion or a dianion intermediate upon electron transfer to the unsaturated system. This highly reactive intermediate then attacks a molecule of CO2, leading to the formation of a carboxylated product.

The regioselectivity of the carboxylation, whether it occurs at the α or β position, is a critical aspect. For α,β-unsaturated esters, carboxylation at the β-position is generally favored. nih.gov The stereoselectivity of the reaction can be influenced by the presence of chiral electrolytes or by performing the electrolysis in a chiral environment, although this remains a developing area of research.

A key advantage of the electrochemical approach is the ability to perform the reaction under mild conditions without the need for stoichiometric metal reductants. chemrxiv.org Recent studies have demonstrated highly regioselective hydrocarboxylation processes that can lead to the formation of all-carbon α-quaternary centers in good yields. nih.gov The applicability of these methods to hindered substrates highlights the potential for creating complex molecular structures. chemrxiv.org

Further research is needed to fully explore the stereoselective electrochemical carboxylation of α,β-unsaturated sulfones and to develop efficient catalytic systems for controlling the enantioselectivity of this transformation.

Chemical Reactivity and Transformation Pathways of 2 Methylprop 1 Ene 1 Sulfonyl Benzene

Michael Addition Reactions

The vinyl sulfone group in (2-Methylprop-1-ene-1-sulfonyl)benzene makes it a highly effective Michael acceptor. It readily undergoes conjugate addition reactions with a variety of soft nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

This compound is anticipated to react efficiently with a range of stabilized carbon nucleophiles. While specific studies on this exact molecule are not prevalent, the reactivity of the closely related phenyl vinyl sulfone serves as an excellent model. Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are well-known for their ability to perform 1,4-conjugate addition to α,β-unsaturated systems, including vinyl sulfones. rsc.orgmasterorganicchemistry.com This reaction is a reliable method for forming new carbon-carbon bonds.

Similarly, enolates derived from ketones, esters, and other carbonyl compounds are effective nucleophiles in Michael additions to vinyl sulfones. wikipedia.orgwikipedia.orgmasterorganicchemistry.com These reactions, often catalyzed by a base, lead to the formation of 1,5-dicarbonyl compounds or related structures, which are valuable synthetic intermediates. libretexts.org For instance, organocatalytic asymmetric Michael additions of aldehydes to vinyl sulfones have been developed, affording chiral products with high enantioselectivity. nih.govacs.org

The general scheme for the Michael addition of carbon nucleophiles to a vinyl sulfone like this compound is presented below.

Table 1: Representative Michael Addition Reactions of Vinyl Sulfones with Carbon Nucleophiles (Data based on reactions with analogous vinyl sulfones)

Nucleophile (Michael Donor)Michael AcceptorCatalyst/ConditionsProduct Type
Lithium dimethylcupratePhenyl vinyl sulfoneEt₂O, -78 °C to rt3-(Phenylsulfonyl)propyl derivative
Diethyl malonate enolatePhenyl vinyl sulfoneNaOEt, EtOHDiethyl 2-(2-(phenylsulfonyl)ethyl)malonate
PropanalEthyl vinyl sulfoneSilylated biarylprolinolChiral 4-(ethylsulfonyl)pentanal
3-AlkyloxindolePhenyl vinyl sulfoneChiral amine-thiourea3-Alkyl-3-(2-(phenylsulfonyl)ethyl)indolin-2-one

This table is illustrative and based on the known reactivity of similar vinyl sulfones.

The conjugate addition of thiols to vinyl sulfones, often referred to as a thia-Michael addition, is a highly efficient and atom-economical reaction. researchgate.netmdpi.com This reaction can be catalyzed by either bases or nucleophiles and generally proceeds rapidly under mild conditions to form thioether products. mdpi.com Vinyl sulfones have been shown to react selectively and more rapidly with thiols compared to other Michael acceptors like acrylates, highlighting the high electrophilicity of the β-carbon in the vinyl sulfone moiety. researchgate.net

The reaction is not limited to thiols; other heteroatom nucleophiles such as alcohols (oxa-Michael addition) and amines can also add to vinyl sulfones, although they are generally less reactive than thiols. rsc.org For example, triphenylphosphine (B44618) and 4-dimethylaminopyridine (B28879) have been shown to promote the oxa-Michael addition of alcohols to divinyl sulfone. rsc.org

Table 2: Thia-Michael Addition of Thiols to Phenyl Vinyl Sulfone (Illustrative examples based on known reactivity)

ThiolCatalystSolventProductYield
BenzenethiolTriethylamineCH₂Cl₂2-(Phenylthio)ethyl phenyl sulfoneHigh
1-HexanethiolDBUTHF2-(Hexylthio)ethyl phenyl sulfoneHigh
2-Phenethylthiol-Acetonitrile/Water2-((2-Phenethyl)thio)ethyl phenyl sulfoneQuantitative

This table provides representative data for the analogous phenyl vinyl sulfone.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound allows it to participate as a 2π-electron component in various cycloaddition reactions.

This compound is expected to function as a moderately reactive dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The electron-withdrawing sulfonyl group activates the double bond towards reaction with electron-rich dienes. acs.orgacs.org Phenyl vinyl sulfone has been utilized as a dienophile in reactions with various dienes, leading to the formation of six-membered rings containing the phenylsulfonyl group. acs.org These cycloadducts can serve as precursors to a variety of functionalized cyclohexene (B86901) derivatives. The reaction with cyclic dienes, such as cyclopentadiene, is also well-established. acs.org

Table 3: Diels-Alder Reactions of Phenyl Vinyl Sulfone with Dienes (Illustrative examples based on the reactivity of the analogous phenyl vinyl sulfone)

DieneDienophileConditionsProduct
CyclopentadienePhenyl vinyl sulfoneToluene, 110 °C5-(Phenylsulfonyl)-bicyclo[2.2.1]hept-2-ene
1,3-ButadienePhenyl vinyl sulfoneSealed tube, 150 °C4-(Phenylsulfonyl)cyclohex-1-ene
IsoprenePhenyl vinyl sulfoneToluene, 110 °C4-Methyl-5-(phenylsulfonyl)cyclohex-1-ene
Danishefsky's dienePhenyl vinyl sulfoneBenzene (B151609), reflux3-Methoxy-6-(phenylsulfonyl)cyclohex-2-en-1-one

The participation of simple vinyl sulfones like this compound in [2+2] photocycloaddition reactions with alkenes is not well-documented in the literature. Photochemical [2+2] cycloadditions typically occur between two alkene units, with at least one being electronically excited by UV light. scispace.com While enones are classic substrates for these reactions, the photochemical behavior of vinyl sulfones is different. mdpi.com Some specialized vinyl sulfone derivatives or related acetylenic sulfones have been shown to undergo visible-light-mediated [3+2] cycloadditions. scispace.comresearchgate.netnih.gov However, there is a lack of specific evidence for the intermolecular [2+2] photocycloaddition of this compound with simple alkenes to form cyclobutane (B1203170) derivatives under standard photochemical conditions. Further research is required to explore this potential transformation pathway.

Cross-Coupling Reactions

The use of vinyl sulfones as substrates in transition-metal-catalyzed cross-coupling reactions is an emerging area. Typically, in reactions like the Suzuki-Miyaura or Heck coupling, vinyl halides or triflates are used as the electrophilic partner. wikipedia.orgnih.gov The direct use of a simple, unactivated vinyl sulfone where the sulfonyl group acts as a leaving group is challenging and not commonly reported.

However, recent advancements have shown that under specific conditions, C–S bonds in sulfones can be activated for cross-coupling. For instance, α-oxo-vinylsulfones have been successfully employed as electrophiles in Nickel-catalyzed Suzuki-Miyaura reactions. researchgate.net There are also examples of Heck reactions involving vinyl sulfones, where the reaction occurs at the C-H bond of the vinyl group, coupling with an aryl halide. researchgate.netorganic-chemistry.org This suggests that this compound could potentially undergo a Heck-type reaction with an aryl halide at the unsubstituted α-position, although the presence of two methyl groups on the β-carbon might introduce significant steric hindrance.

The direct cross-coupling of this compound by cleavage of the C-S bond remains a subject for further investigation, as current literature primarily focuses on more activated vinyl sulfone systems or on the synthesis of vinyl sulfones via cross-coupling. researchgate.netorganic-chemistry.org

Heck-Type Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a viable method for the functionalization of vinyl sulfones. While vinyl sulfides and sulfoxides can act as catalyst poisons, vinyl sulfones are effective substrates. For instance, the reaction of methyl vinyl sulfone with various aryl bromides, catalyzed by a palladium complex with a tetraphosphine ligand (cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane, or Tedicyp), proceeds in high yields. These reactions are typically regio- and stereoselective, favoring the formation of E-isomers. This suggests that this compound would similarly couple with aryl halides to produce substituted stilbene (B7821643) derivatives.

Aryl BromideProductCatalyst SystemYield (%)
Bromobenzene(E)-[2-(Methylsulfonyl)vinyl]benzenePd/Tedicyp95
4-Bromotoluene(E)-1-Methyl-4-[2-(methylsulfonyl)vinyl]benzenePd/Tedicyp96
4-Bromoanisole(E)-1-Methoxy-4-[2-(methylsulfonyl)vinyl]benzenePd/Tedicyp94
1-Bromo-4-(trifluoromethyl)benzene(E)-1-[2-(Methylsulfonyl)vinyl]-4-(trifluoromethyl)benzenePd/Tedicyp98

Table 1: Examples of Heck Reactions using Methyl Vinyl Sulfone and Various Aryl Bromides.

Other Metal-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a cornerstone of C-C bond formation. yonedalabs.comnih.govnih.gov While standard vinyl sulfones are not typical substrates for Suzuki-Miyaura reactions at the vinyl carbon, specially activated sulfones can participate.

Recent research has shown that α-oxo-vinylsulfones can act as effective electrophiles in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. chemistryviews.orgacs.orgresearchgate.net In these cases, the C–sulfone bond is cleaved, allowing for the formation of C-aryl glycals and acyclic vinyl ethers in high yields. acs.org The presence of an adjacent α-heteroatom (the oxygen in the oxo-group) is considered critical for this reactivity. chemistryviews.org

Furthermore, the sulfonyl group in aryl sulfones can be used as a leaving group in palladium-catalyzed Suzuki-Miyaura couplings, enabling the synthesis of non-symmetric biaryls. researchgate.net However, for a simple, non-activated vinyl sulfone like this compound, direct participation in Suzuki-Miyaura coupling at the alkene moiety is not a well-established pathway under standard conditions. Heterocyclic allylsulfones have been shown to function as latent sulfinate reagents in palladium-catalyzed desulfinylative cross-coupling reactions with aryl halides. acs.org

Functionalization of the Alkene Moiety

The electron-deficient nature of the double bond in this compound allows for a range of functionalization reactions.

Olefin Metathesis

Olefin cross-metathesis (CM) is a powerful tool for the synthesis of functionalized α,β-unsaturated compounds. Vinyl sulfones are competent partners in these reactions, particularly when second-generation ruthenium catalysts, such as the Hoveyda-Grubbs catalyst, are employed. Cross-metathesis between a terminal olefin and a vinyl sulfone typically proceeds with excellent E-selectivity to afford the substituted vinyl sulfone product in good yields. This methodology allows for the introduction of diverse functional groups onto the vinyl sulfone backbone.

Olefin PartnerProductCatalystYield (%)
5-hexenyl tert-butyldimethylsilyl ether(E)-7-(tert-Butyldimethylsilyloxy)-1-(phenylsulfonyl)hept-1-eneGrubbs II Catalyst85
Allylbenzene(E)-1-Phenyl-3-(phenylsulfonyl)prop-1-eneGrubbs II Catalyst78
1-Octene(E)-1-(Phenylsulfonyl)dec-1-eneGrubbs II Catalyst72

Table 2: Examples of Olefin Cross-Metathesis with Phenyl Vinyl Sulfone.

Reductive Functionalization

The activated double bond of α,β-unsaturated sulfones is amenable to various reductive functionalization reactions. One notable example is the photoredox/nickel dual-catalyzed intermolecular reductive coupling with alkynes. This reaction is highly regio- and stereoselective, affording homoallylic sulfones. For instance, vinyl sulfone can be coupled with alkynes to furnish the corresponding reductive coupling product in high yield.

Another method involves the stereoselective electrochemical carboxylation of α,β-unsaturated sulfones. Under transition-metal-free conditions, this process converts the vinyl sulfone into an α,β-unsaturated carboxylic acid, specifically yielding the E-configuration product. This transformation proceeds via the electrochemical reduction of the vinyl sulfone to a radical anion, which then reacts with carbon dioxide.

Hydroxysulfonylation of Alkenes

While the term "hydroxysulfonylation" typically refers to the synthesis of β-hydroxysulfones from alkenes, the analogous functionalization of the double bond in a pre-existing vinyl sulfone is known as dihydroxylation. The electron-deficient alkene moiety of vinyl sulfones can undergo asymmetric dihydroxylation to produce chiral diols. For example, an amino-functionalized vinyl sulfone was successfully used in a stereoselective synthesis where asymmetric dihydroxylation was a key step. This reaction, often catalyzed by osmium tetroxide with a chiral ligand, installs two hydroxyl groups across the double bond, which can be a crucial transformation in the synthesis of complex molecules like the antimalarial alkaloid febrifugine.

Fluorosulfonylation of Alkenes

Similar to the hydroxysulfonylation section, "fluorosulfonylation" generally describes a synthetic route to sulfonyl fluorides. The relevant transformation for an existing vinyl sulfone is the addition of fluorine-containing moieties across the double bond. The electrophilic nature of the β-carbon in α,β-unsaturated sulfones makes them excellent Michael acceptors for fluorinated nucleophiles.

A notable example is the stereocontrolled fluorobenzylation of β-substituted vinyl sulfones. In this reaction, a fluorobenzyl carbanion, stabilized by a sulfinyl group, adds to the vinyl sulfone in a conjugate addition fashion. This process creates two new stereogenic centers and results in γ-fluorinated γ-phenylsulfones with high diastereoselectivity. This demonstrates a pathway to introduce both a fluorine atom and a new carbon-carbon bond to the molecule.

Transformations Involving the Sulfonyl Group

The reductive removal of the phenylsulfonyl group from vinyl sulfones, such as this compound, is a common synthetic strategy to introduce a carbon-hydrogen bond, effectively replacing the sulfonyl moiety. This transformation is a type of desulfonylation that leads to the formation of an alkene. In the case of this compound, this reaction yields 2-methyl-1-phenylprop-1-ene.

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the other functional groups present in the molecule and the desired reaction conditions. Common methods for the reductive desulfonylation of vinyl sulfones include the use of dissolving metals, metal amalgams, and hydride reagents.

Table 1: General Reagents for Reductive Removal of Phenylsulfonyl Groups from Vinyl Sulfones

Reagent ClassSpecific Examples
Dissolving Metals Sodium in liquid ammonia (B1221849) (Na/NH₃)
Metal Amalgams Sodium amalgam (Na(Hg))
Aluminum amalgam (Al(Hg))
Hydride Reagents Lithium aluminum hydride (LiAlH₄)

While specific experimental data for the reductive removal of the phenylsulfonyl group from this compound is not extensively detailed in publicly available literature, the general principles of vinyl sulfone chemistry suggest that this transformation is feasible using the aforementioned reagents. The reaction mechanism typically involves the transfer of electrons from the reducing agent to the sulfone, leading to the cleavage of the carbon-sulfur bond.

Desulfonylation is a broader term that encompasses any reaction resulting in the removal of a sulfonyl group. In the context of this compound, this primarily refers to reactions that cleave the C(sp²)-S bond. Beyond simple reductive removal to a C-H bond, desulfonylation can also be part of more complex transformations where the sulfonyl group is replaced by another functional group.

One notable desulfonylation pathway for vinyl sulfones is radical-mediated thiodesulfonylation. This reaction involves the treatment of the vinyl sulfone with a thiol in the presence of a radical initiator. The process is thought to proceed via a radical addition-elimination mechanism, where a thiyl radical adds to the double bond, followed by the elimination of a sulfonyl radical. This results in the formation of a new vinyl sulfide.

Table 2: Illustrative Example of a Radical-Mediated Thiodesulfonylation of a Generic Vinyl Sulfone

SubstrateReagentProduct
Generic Vinyl SulfoneAryl Thiol, Radical InitiatorVinyl Sulfide

Although specific studies on this compound undergoing this particular transformation are not readily found, the general reactivity pattern of vinyl sulfones suggests its potential applicability. The steric hindrance from the two methyl groups on the double bond might influence the reaction rate and efficiency compared to unhindered vinyl sulfones.

Mechanistic Investigations of Reactions Involving α,β Unsaturated Sulfones

Radical Reaction Mechanisms

Radical reactions involving α,β-unsaturated sulfones are characterized by the formation of highly reactive radical intermediates. These reactions can be initiated by light, heat, or chemical initiators and typically proceed through a chain mechanism.

One prominent radical reaction is the addition of sulfonyl radicals to alkenes. This process can be initiated through photoredox catalysis, where a photocatalyst, upon irradiation, facilitates the formation of a sulfonyl radical from a suitable precursor. This radical then adds to the double bond of an α,β-unsaturated sulfone. For instance, the coupling of photoredox-generated α-amino radicals with vinyl sulfones leads to the formation of allylic amines. This reaction proceeds via a radical carbon-carbon bond formation, followed by a rapid β-sulfone elimination to yield the product and a sulfinyl radical. princeton.edu

The electrochemical generation of sulfonyl radicals from sodium sulfinates provides another avenue for radical reactions. In this method, direct current is passed through a solution containing the sulfinate, leading to the formation of sulfonyl radicals. These radicals can then add to olefins, including α,β-unsaturated sulfones, to form a variety of sulfone-containing products. organic-chemistry.orgresearchgate.netacs.org Mechanistic studies, including control experiments, have confirmed the involvement of radical intermediates in these transformations. organic-chemistry.org The process is scalable and offers an environmentally friendly alternative for the synthesis of sulfones. organic-chemistry.org

A general mechanism for the radical addition to an α,β-unsaturated sulfone is depicted below:

Initiation: Formation of a radical species (R•).

Propagation:

Addition of the radical (R•) to the β-carbon of the α,β-unsaturated sulfone, forming a stabilized α-sulfonyl radical intermediate.

The α-sulfonyl radical can then abstract a hydrogen atom from a donor molecule or react with another species to form the final product and regenerate a radical to continue the chain.

Termination: Combination of two radical species.

The regioselectivity of the radical addition is governed by the formation of the more stable radical intermediate. In the case of α,β-unsaturated sulfones, the addition of a radical to the β-position results in an α-sulfonyl radical, which is stabilized by the adjacent sulfonyl group.

Carbocationic Intermediates in Addition Reactions

Addition reactions to α,β-unsaturated sulfones can also proceed through carbocationic intermediates, particularly under acidic conditions. The protonation of the double bond by a strong acid leads to the formation of a carbocation. The stability of this carbocation dictates the regiochemical outcome of the reaction.

In the case of (2-Methylprop-1-ene-1-sulfonyl)benzene, protonation of the double bond can, in principle, lead to two possible carbocations. However, the formation of the more substituted carbocation is generally favored due to hyperconjugation and inductive effects. The presence of the electron-withdrawing sulfonyl group at the α-position will destabilize an adjacent carbocation, thus favoring the formation of a carbocation at the β-position.

A well-studied analogy is the reaction of 2-methylpropene with protic acids like hydrogen bromide (HBr). The reaction proceeds in two steps:

Protonation of the alkene's π-bond by the acid to form the more stable tertiary carbocation and a bromide ion.

Attack of the nucleophilic bromide ion on the electrophilic carbocation to form the final product, 2-bromo-2-methylpropane.

For this compound, the reaction with an electrophile (E⁺) would proceed as follows:

The electrophile attacks the carbon-carbon double bond, leading to the formation of a carbocationic intermediate. The electrophile will add to the carbon atom that results in the more stable carbocation.

A nucleophile (Nu⁻) then attacks the carbocation, yielding the final addition product.

The powerful electron-withdrawing nature of the phenylsulfonyl group significantly deactivates the double bond towards electrophilic attack compared to simple alkenes. Consequently, harsher reaction conditions are often required for such transformations.

Anionic Pathways in Condensation and Elimination Reactions

The electron-deficient nature of the double bond in α,β-unsaturated sulfones makes them excellent Michael acceptors. This reactivity is central to a variety of anionic reaction mechanisms, including conjugate additions, condensation reactions, and anionic polymerization.

Michael Addition: A key anionic pathway is the Michael addition, or conjugate addition, of nucleophiles. Soft nucleophiles, such as enolates, amines, and thiols, readily add to the β-position of the double bond. This reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.

The mechanism for the base-catalyzed Michael addition of a thiol (RSH) to an α,β-unsaturated sulfone is as follows:

Deprotonation: A base (B:) removes the acidic proton from the thiol to generate a highly nucleophilic thiolate anion (RS⁻).

Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the α,β-unsaturated sulfone, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is protonated by the conjugate acid of the base (BH⁺) or another proton source to yield the final thioether product.

The reactivity of vinyl sulfones as Michael acceptors has been studied extensively. For instance, the relative rates of Michael additions of thiols to various vinyl sulfonyl compounds have been measured, showing that the reactivity is highly dependent on the substituent on the sulfonyl group. nih.gov Vinyl sulfones generally react selectively and more rapidly with thiols compared to acrylates. rsc.org These reactions can be catalyzed by both Brønsted bases (like triethylamine) and Lewis bases (like phosphines). researchgate.net

Anionic Polymerization: Vinyl sulfones can also undergo anionic polymerization. uni-bayreuth.de This is a form of chain-growth polymerization initiated by anions. wikipedia.org For a vinyl monomer to be susceptible to anionic polymerization, the substituents on the double bond must be able to stabilize a negative charge. The strong electron-withdrawing sulfonyl group in α,β-unsaturated sulfones facilitates the stabilization of the propagating carbanionic center through resonance and inductive effects. uni-bayreuth.de

The polymerization process involves:

Initiation: An anionic initiator (I⁻) adds to the vinyl sulfone monomer to form a carbanionic active center.

Propagation: The carbanionic active center adds to another monomer molecule in a repetitive manner, leading to chain growth.

Termination: The polymerization can be terminated by the introduction of a quenching agent or by impurities. In the absence of such agents, anionic polymerization can be "living," meaning the propagating chains remain active. wikipedia.org

Transition Metal-Catalyzed Mechanisms (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are versatile catalysts for a wide array of reactions involving α,β-unsaturated sulfones. These catalysts can activate the sulfone in various ways, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium complexes are highly effective in catalyzing cross-coupling and cascade reactions of α,β-unsaturated sulfones.

Heck-type Reactions and Cascade Processes: The reaction of α,β-unsaturated phenyl sulfones with aryl iodides under Heck reaction conditions can lead to complex cascade processes. Instead of a simple Heck arylation, a multicomponent reaction can occur, involving one unit of the sulfone and multiple units of the aryl iodide, to form intricate polycyclic structures. A proposed mechanism involves a Pd(0)-Pd(II)-Pd(IV) catalytic cycle with the formation of σ-alkylpalladium intermediates and palladacycles. nih.gov

α-Arylation/β-Elimination: Palladium catalysts can facilitate the cross-coupling of benzylic sulfones with aryl triflates. This transformation proceeds via an α-arylation of the sulfone followed by a β-elimination to synthesize 1,1-diarylethylenes. rsc.orgresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts are often employed in sulfonylation reactions.

Dehydrogenative Methylsulfonylation: A copper-catalyzed method for the dehydrogenative methylsulfonylation of alkenes using CH₃SSO₃Na in conjunction with hypervalent iodine reagents has been developed. This reaction provides access to allyl methyl sulfones and alkenyl methyl sulfones through the formation of C-S bonds. nih.govresearchgate.net

Cascade Reactions: Copper can catalyze cascade processes, such as the reaction of 2-(1-hydroxyprop-2-yn-1-yl)phenols with sulfonyl azides. This reaction likely begins with a copper-catalyzed alkyne-azide cycloaddition (CuAAC). nih.gov

The general mechanistic features of these transition metal-catalyzed reactions often involve oxidative addition, migratory insertion, and reductive elimination steps, which constitute the catalytic cycle. The specific pathway and the nature of the intermediates are highly dependent on the metal, ligands, substrates, and reaction conditions.

Photochemical Reaction Mechanisms

Photochemical reactions of α,β-unsaturated sulfones involve the absorption of light, which promotes the molecule to an electronically excited state. This excited state can then undergo various transformations that are not readily accessible under thermal conditions.

A significant photochemical reaction of α,β-unsaturated sulfones is the [2+2] photocycloaddition . In this reaction, the excited α,β-unsaturated sulfone reacts with an alkene to form a cyclobutane (B1203170) ring. digitellinc.comnih.govresearchgate.netfigshare.com The reaction is typically initiated by irradiating the sulfone with UV light (e.g., λ = 300 nm). nih.govresearchgate.net

The mechanism of the [2+2] photocycloaddition can proceed through either a concerted or a stepwise pathway involving a diradical intermediate. The stereochemical outcome of the reaction can often provide insights into the operative mechanism. These reactions can be performed without a catalyst or can be catalyzed by Lewis acids. nih.govresearchgate.net Chiral Lewis acids have been used to achieve enantioselective [2+2] photocycloadditions. nih.govresearchgate.net

Another potential photochemical process is E/Z isomerization . Upon absorption of light, the π-bond of the α,β-unsaturated sulfone can be temporarily broken, allowing for rotation around the central carbon-carbon single bond. Relaxation back to the ground state can then lead to a mixture of E and Z isomers. acs.orgchemrxiv.org For some acyclic styryl sulfones, E/Z isomerization is the primary photochemical pathway observed. digitellinc.com

The following table summarizes key findings from photochemical studies on α,β-unsaturated sulfones:

Reaction TypeKey FeaturesCatalyst/ConditionsReference(s)
[2+2] Photocycloaddition Formation of 2-aryl-1-sulfonyl-substituted cyclobutanes.Irradiation at λ = 300 nm, can be catalyst-free or Lewis acid-catalyzed. nih.gov, researchgate.net
Enantioselective [2+2] Photocycloaddition Access to enantiomerically enriched cyclobutanes.Chiral-at-metal Lewis acid catalyst. nih.gov, researchgate.net
E/Z Isomerization Interconversion between cis and trans isomers.UV irradiation. acs.org, chemrxiv.org

Electrochemical Reaction Mechanisms

Electrochemical methods provide a powerful tool for initiating reactions of α,β-unsaturated sulfones through controlled oxidation or reduction at an electrode surface. These reactions often proceed via radical ion intermediates.

Electrochemical Reduction: The electrochemical reduction of α,β-unsaturated sulfones can be achieved by applying a negative potential. The initial step is the transfer of an electron from the cathode to the sulfone, forming a radical anion. The fate of this radical anion depends on the reaction conditions.

Electrochemical Carboxylation: In the presence of carbon dioxide (CO₂), the radical anion can be trapped to form a carboxylated product. The reduction potential of the vinyl sulfone is typically lower than that of CO₂, meaning the sulfone is reduced first. The resulting radical anion can then react with CO₂. One proposed mechanism involves the cleavage of the C-S bond in the radical anion to produce a vinyl radical, which is then reduced and carboxylated. However, studies have shown that highly E-selective cinnamic acids are obtained, which suggests that a vinyl radical pathway, which would likely lead to a mixture of isomers, may not be the primary route in all cases. ccspublishing.org.cn

Hydrofluoroalkylation: Fluoroalkyl radicals can be generated electrochemically from the reduction of fluoroalkyl sulfones. These radicals can then add to electron-deficient alkenes, such as α,β-unsaturated sulfones, to yield hydrofluoroalkylated products. rsc.org

Electrochemical Oxidation: While reduction is more common for the electron-deficient double bond, electrochemical oxidation can also be employed. For instance, (E)-vinyl sulfones can be synthesized from cinnamic acids and sodium sulfinates through an electrocatalytic oxidation process. This reaction is believed to proceed via a radical intermediate. acs.org

The electrochemical behavior of phenyl vinyl sulfone has also been investigated in the context of battery electrolytes. It can be preferentially reduced on electrode surfaces, indicating its susceptibility to electron transfer. researchgate.netsciopen.com The electrochemical 1,4-reduction of analogous α,β-unsaturated ketones has also been demonstrated, using methanol (B129727) and ammonium (B1175870) chloride as hydrogen sources. rsc.org

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Advanced Spectroscopic Characterization and Structural Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

The study of transient radical intermediates, which are crucial in understanding reaction mechanisms involving (2-Methylprop-1-ene-1-sulfonyl)benzene, has been significantly advanced by Electron Paramagnetic Resonance (EPR) spectroscopy. This technique is highly specific for detecting species with unpaired electrons, such as free radicals.

In hypothetical EPR studies, radical species derived from this compound could be generated under specific conditions, for instance, through UV irradiation or reaction with a known radical initiator. The resulting EPR spectrum would provide a wealth of information. The g-factor, a key parameter obtained from the spectrum, is characteristic of the radical's electronic environment. Furthermore, the hyperfine coupling constants (hfs), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ³³S), offer a detailed map of the electron's delocalization across the molecule.

For a putative radical cation of this compound, one might expect significant spin density on the sulfonyl group and the benzene (B151609) ring. The analysis of the hyperfine structure would allow for the determination of the coupling constants for the various protons on the benzene ring and the methyl groups of the propenyl moiety. These values are instrumental in building a comprehensive picture of the spin distribution within the radical intermediate.

Table 1: Hypothetical EPR Data for a Radical Intermediate of this compound

ParameterHypothetical ValueInformation Gleaned
g-factor~2.0045Indicates a sulfur-centered or delocalized organic radical.
a(H_ortho)4.5 GSpin density on the ortho positions of the benzene ring.
a(H_meta)1.8 GLower spin density on the meta positions.
a(H_para)5.2 GSignificant spin density on the para position.
a(H_vinyl)2.1 GSpin delocalization onto the propenyl group.
a(¹³C_alpha)8.9 GSpin density on the carbon atom adjacent to the sulfur.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental EPR studies on this compound were not found in the public domain.

Synchrotron-Based Spectroscopy for Advanced Structural Studies

For a more profound understanding of the solid-state structure and electronic properties of this compound, synchrotron-based spectroscopic techniques are invaluable. The high brilliance and tunability of synchrotron radiation enable a range of advanced experiments that are not feasible with conventional laboratory sources.

Techniques such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, performed at the sulfur K-edge, could provide precise information about the local coordination environment and oxidation state of the sulfur atom. XANES spectra are sensitive to the geometry and electronic structure of the absorbing atom, while EXAFS provides quantitative information on the bond distances and coordination numbers of the neighboring atoms.

For instance, sulfur K-edge XANES of this compound would exhibit features characteristic of a hexavalent sulfur in a sulfonyl group. The precise energy and shape of the absorption edge would be influenced by the electronic effects of the phenyl and methylpropenyl substituents. EXAFS analysis would allow for the accurate determination of the S=O and S-C bond lengths.

Table 2: Potential Synchrotron-Based X-ray Absorption Spectroscopy Data for this compound

TechniqueParameterPotential FindingSignificance
S K-edge XANESEdge Energy~2482 eVConfirms the +6 oxidation state of sulfur.
S K-edge XANESPre-edge FeaturesWeak or absentConsistent with a tetrahedral geometry around the sulfur atom.
S K-edge EXAFSS=O bond distance~1.43 ÅProvides precise bond length information.
S K-edge EXAFSS-C(phenyl) bond distance~1.77 ÅDetails the connectivity to the benzene ring.
S K-edge EXAFSS-C(propenyl) bond distance~1.78 ÅDetails the connectivity to the vinyl group.

Note: This data is based on typical values for similar sulfonyl compounds and serves as a potential outcome of such an experiment, as specific synchrotron studies on this compound were not found.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations on Molecular Structures and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of organic molecules. researchgate.netgrowingscience.com Calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G**, can accurately predict molecular geometries, bond lengths, and bond angles. nih.govmdpi.com For (2-Methylprop-1-ene-1-sulfonyl)benzene, DFT calculations would confirm the geometry around the sulfonyl group and the planarity of the benzene (B151609) ring.

The reactivity of the molecule is heavily influenced by its electronic properties, which can be quantified using DFT. The electron-withdrawing nature of the sulfonyl group significantly impacts the adjacent propenyl group, enhancing the electrophilicity of the double bond. evitachem.com This activation makes the molecule susceptible to nucleophilic attack. DFT calculations can quantify this effect by mapping the electrostatic potential and calculating atomic charges, revealing the electron-deficient sites prone to reaction.

Table 1: Key Quantum Chemical Parameters Calculated via DFT Note: The following values are representative for phenyl vinyl sulfone derivatives and illustrate typical outputs from DFT calculations.

Parameter Symbol Typical Calculated Value (eV) Description
Highest Occupied Molecular Orbital Energy EHOMO -7.0 to -8.5 Indicates the molecule's tendency to donate electrons.
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.5 to -2.5 Indicates the molecule's ability to accept electrons.
HOMO-LUMO Energy Gap ΔE 5.0 to 6.5 Relates to chemical stability; a smaller gap suggests higher reactivity. researchgate.net
Chemical Hardness η 2.5 to 3.25 Measures resistance to change in electron distribution.
Electronegativity χ 4.25 to 5.5 Measures the power of a molecule to attract electrons.
Electrophilicity Index ω 1.5 to 2.5 Quantifies the electrophilic character of a molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms that are difficult to probe experimentally. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. For reactions involving this compound, such as cycloadditions or Michael additions, computational studies can reveal the step-by-step pathway.

For instance, in a potential [3+2] cycloaddition reaction, DFT calculations can identify the transition state structures. researchgate.net The geometry of the transition state provides insight into whether the reaction proceeds through a synchronous or asynchronous mechanism. Furthermore, the calculated activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of the reaction. These computational models can explore different regio- and stereochemical pathways, predicting the most likely product distribution by identifying the lowest energy reaction coordinate. researchgate.net

Conformational Analysis and Stereoselectivity Predictions

The three-dimensional shape (conformation) of a molecule is critical to its reactivity. This compound has rotational freedom around the C-S bonds connecting the phenyl and propenyl groups to the sulfur atom. Conformational analysis via computational methods involves calculating the relative energies of different rotational isomers (rotamers) to identify the most stable, low-energy conformations. The potential energy surface can be scanned by systematically rotating specific dihedral angles to map out the energetic landscape. nih.gov

In reactions that can produce multiple stereoisomers, computational chemistry is a powerful tool for predicting the outcome. DFT calculations can be used to model the transition states leading to different stereoisomeric products. nih.gov The stereoselectivity of a reaction is determined by the difference in the activation energies of these competing pathways. The transition state with the lower energy will be more easily accessible, leading to the formation of the major stereoisomer. This predictive capability is invaluable for designing stereoselective syntheses. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ulethbridge.cayoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

For this compound, electronic structure analysis would reveal key features:

LUMO: Due to the strong electron-withdrawing sulfonyl group, the LUMO is expected to be low in energy and predominantly localized on the methylpropene moiety. Specifically, large orbital coefficients would be found on the β-carbon of the double bond, marking it as the primary site for nucleophilic attack.

HOMO: The HOMO is likely to be located on the electron-rich benzene ring or the π-system of the double bond. researchgate.net The energy of the HOMO is a measure of the molecule's electron-donating ability.

Table 2: Conceptual Frontier Molecular Orbital Properties

Orbital Primary Location Role in Reactivity
HOMO Benzene Ring / C=C π-bond Electron donor in reactions with electrophiles.
LUMO C=C π*-antibonding orbital Electron acceptor; site of nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides a numerical value for the partial charge on each atom. researchgate.net In this compound, these calculations would show a significant partial positive charge on the sulfur atom and the β-carbon of the propenyl group, consistent with the electrophilic nature of these positions. Conversely, the oxygen atoms of the sulfonyl group would carry significant partial negative charges. This charge distribution map reinforces the predictions made by FMO theory and helps to rationalize the molecule's observed reactivity patterns.

Synthetic Utility of 2 Methylprop 1 Ene 1 Sulfonyl Benzene As a Building Block

Formation of Complex Molecular Frameworks

The reactivity of (2-methylprop-1-ene-1-sulfonyl)benzene as a Michael acceptor and a participant in cycloaddition reactions makes it a key component in the synthesis of intricate molecular frameworks. The phenylsulfonyl group can be subsequently removed or transformed, adding to the synthetic versatility of the adducts.

One of the primary applications of vinyl sulfones, including this compound, is in Michael addition reactions . A wide range of nucleophiles, including carbanions, amines, thiols, and alkoxides, can add to the β-carbon of the double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is a cornerstone for constructing complex acyclic and cyclic systems. The resulting β-sulfonyl adducts can be further elaborated, for instance, by reductive removal of the sulfonyl group or by using it as a handle for further functionalization.

Cycloaddition reactions , particularly the Diels-Alder reaction, represent another powerful tool for building complex cyclic systems using vinyl sulfones. In these reactions, this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the phenylsulfonyl group enhances the dienophilic reactivity of the double bond. The resulting cycloadducts, containing the sulfonyl group, can be subjected to various transformations to introduce further complexity.

For example, the reaction of a generic vinyl sulfone with a diene in a Diels-Alder reaction is depicted below:

ReactantsReaction TypeProduct
Diene + this compoundDiels-Alder CycloadditionSubstituted Cyclohexene (B86901)

This strategy has been employed in the synthesis of natural products and other complex organic molecules where the construction of a cyclohexene ring is a key step.

Construction of Chiral Centers and Stereodefined Compounds

The creation of stereocenters with high levels of control is a central theme in modern organic synthesis. This compound and related vinyl sulfones serve as excellent platforms for the introduction of chirality.

Asymmetric Michael additions to vinyl sulfones, catalyzed by chiral organocatalysts or metal complexes, are a widely used strategy for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the synthesis of enantioenriched compounds that can serve as precursors for pharmaceuticals and other biologically active molecules. For instance, the addition of a nucleophile to this compound in the presence of a chiral catalyst can lead to the formation of a new stereocenter at the β-position with high enantioselectivity.

Furthermore, diastereoselective reactions can be achieved by utilizing chiral auxiliaries attached to the nucleophile or by employing substrate-controlled additions to chiral molecules containing the vinyl sulfone moiety. The stereochemical outcome of these reactions is often predictable and can be controlled by the appropriate choice of reactants and reaction conditions.

An example of a stereoselective reaction is the dihydroxylation of vinyl sulfones. The asymmetric dihydroxylation of an amino-functionalized vinyl sulfone has been used for the preparation of a 3-hydroxypiperidine (B146073) derivative in high enantiomeric excess, which was then used to synthesize the antimalarial alkaloid febrifugine. This highlights the potential of vinyl sulfones in the synthesis of stereodefined compounds.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound provides a versatile entry point for the synthesis of a wide array of heterocyclic systems.

The strategy often involves a Michael addition of a dinucleophile to the vinyl sulfone, followed by an intramolecular cyclization. For example, the reaction of this compound with a compound containing both a nucleophilic nitrogen and oxygen (or sulfur) can lead to the formation of various five- and six-membered heterocycles. The specific heterocycle formed depends on the nature of the dinucleophile and the reaction conditions.

Vinyl sulfones are also valuable in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to afford five-membered heterocyclic rings. These reactions are often highly regioselective and provide a direct route to functionalized heterocycles like pyrazolines, isoxazolines, and pyrrolidines.

The following table provides examples of heterocycles that can be synthesized from vinyl sulfones:

Dinucleophile/DipoleHeterocyclic Product
Hydrazine derivativesPyrazolidines
Hydroxylamine derivativesIsoxazolidines
AzidesTriazolines
NitronesIsoxazolidines

Precursors for Conjugated Dienes and Olefins

The phenylsulfonyl group in the adducts derived from this compound can be eliminated to generate new double bonds, providing access to conjugated dienes and other valuable olefins. This elimination reaction, often base-induced, is a key step in many synthetic sequences.

A general scheme for the formation of a conjugated diene from a vinyl sulfone is as follows:

Michael Addition: A nucleophile adds to the vinyl sulfone.

Elimination: A subsequent base-mediated elimination of the phenylsulfonyl group and another leaving group on the nucleophile generates the conjugated diene.

This strategy has been utilized in the synthesis of various natural products and complex molecules where a conjugated diene moiety is a key structural feature.

Applications in Multi-Component Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. This compound is an excellent substrate for such reactions due to its ability to participate in sequential Michael additions and other transformations.

In a typical cascade sequence, the initial Michael addition of a nucleophile to this compound generates an intermediate that can then react with another electrophile present in the reaction mixture. This can lead to the rapid construction of complex molecules in a single pot. These reactions are often highly stereoselective and can be used to generate multiple stereocenters in a controlled manner.

Vinyl sulfones can participate in cascade reactions that involve an initial Michael addition followed by an intramolecular cyclization or another intermolecular reaction. This approach allows for the efficient synthesis of complex cyclic and polycyclic systems. The reactivity of the vinyl sulfone as a Michael acceptor initiates a sequence of bond-forming events that can lead to a significant increase in molecular complexity in a single step.

Role in the Preparation of Highly Functionalized Targets

The versatility of the vinyl sulfone group makes this compound a valuable tool for the synthesis of highly functionalized molecules. The sulfonyl group can serve as a temporary activating group that can be removed after it has fulfilled its role in facilitating bond formation. This "traceless" nature of the sulfonyl group is a significant advantage in organic synthesis.

The adducts resulting from reactions of this compound are themselves highly functionalized and can be further manipulated. The sulfonyl group can be reductively cleaved, or it can be used to direct further reactions at adjacent positions. The presence of the gem-dimethyl group on the double bond of the starting material also introduces a specific structural motif into the final product.

The ability to introduce a variety of functional groups through Michael additions and cycloadditions, coupled with the synthetic flexibility of the resulting sulfonyl-containing products, makes this compound a powerful building block for the preparation of a diverse range of highly functionalized organic molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methylprop-1-ene-1-sulfonyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of sulfonylbenzene derivatives typically involves sulfonation or sulfonyl chloride coupling. For example, analogous compounds like diphenyl sulfone are synthesized via Friedel-Crafts sulfonylation using sulfonic acid derivatives and Lewis acid catalysts (e.g., AlCl₃) . For this compound, optimizing the molar ratio of reactants (e.g., 2-methylpropene sulfonyl chloride to benzene) and reaction temperature (80–100°C) is critical. Solvent polarity (e.g., dichloromethane vs. toluene) may also affect regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm the sulfonyl group’s electron-withdrawing effects (e.g., deshielding of adjacent protons) .
  • X-ray crystallography : Resolve bond lengths and angles, as demonstrated for structurally similar compounds like (2E,2'E)-3,3'-(1,3-phenylene)bis(1-(3-bromophenyl)prop-2-en-1-one) .
  • IR spectroscopy : Identify sulfonyl (S=O) stretching vibrations near 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Although direct safety data for this compound are limited, analogous sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) suggest:

  • Personal protective equipment (PPE) : Lab coat, gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First aid : In case of skin contact, wash immediately with water and remove contaminated clothing .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The sulfonyl group deactivates the benzene ring, directing electrophiles to meta positions. For example, in nitration reactions, use concentrated HNO₃/H₂SO₄ at 0–5°C to minimize side reactions. Monitor regioselectivity via HPLC or GC-MS. Computational studies (e.g., DFT) can predict charge distribution and validate experimental outcomes .

Q. What strategies resolve contradictions in spectroscopic data for sulfonylbenzene derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects or impurities. Strategies include:

  • Controlled experiments : Repeat synthesis with purified reagents.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks.
  • Cross-validation : Compare data with structurally characterized analogs (e.g., [(2-Methoxyethyl)sulfonyl]benzene, CAS 25062-93-5) .

Q. How can computational modeling predict the stability and degradation pathways of this compound under environmental conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations to study hydrolysis or photodegradation. For example:

  • Hydrolysis : Model reaction with water at varying pH levels (e.g., acidic vs. alkaline conditions).
  • Photostability : Apply UV-Vis spectral data to predict bond cleavage under light exposure. Validate with experimental HPLC tracking of degradation products .

Q. What experimental designs minimize side reactions during the functionalization of this compound?

  • Methodological Answer : Design fractional factorial experiments to optimize:

  • Catalyst loading : Reduce excess Lewis acids (e.g., AlCl₃) to prevent over-sulfonation.
  • Temperature gradients : Use stepwise heating (e.g., 50°C → 80°C) to control reaction kinetics.
  • Protecting groups : Introduce temporary substituents (e.g., tert-butyl) to block unwanted sites .

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